molecular formula C16H18N2O2S B1395165 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220028-87-4

5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline

Cat. No. B1395165
CAS RN: 1220028-87-4
M. Wt: 302.4 g/mol
InChI Key: XXNNNQPJHAMRSM-UHFFFAOYSA-N
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Description

5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C16H18N2O2S . It is used in scientific research and has applications in various fields such as medicinal chemistry and drug discovery.


Synthesis Analysis

The synthesis of 3, 4-Dihydro- and 1, 2, 3, 4-Tetrahydroisoquinolines has been reported in the literature . The NaBH4 reduction of 1, 3-disubstituted 3, 4-dihydroisoquinolines gave 1, 3-cis-1, 2, 3, 4-tetrahydroisoquinolines. Hydrogenation of these compounds over PtO2 also yielded these tetrahydroisoquinolines in good yields .


Chemical Reactions Analysis

While specific chemical reactions involving 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline are not found in the search results, the synthesis of related compounds involves reactions such as reduction and hydrogenation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.39 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Asymmetric Synthesis

A study by Liu and Lu (2010) focused on the asymmetric synthesis of optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones, highlighting the use of a sulfonyl group on the nitrogen of the anilines. This research is relevant for developing stereochemical control in organic synthesis, a crucial aspect in pharmaceutical chemistry (Liu & Lu, 2010).

Reactions of N- and C-Alkenylanilines

Gataullin et al. (2002) investigated the reactions of substituted 2-(1-methyl-2-butenyl)anilines, including the formation of 3-iodo-1,2,3,4-tetrahydroquinolines from N-methylsulfonyl-2-(1-methyl-2-butenyl)anilines. This research adds to the understanding of cyclization reactions in organic chemistry (Gataullin et al., 2002).

Synthesis and Cyclization

Research by Bianchi et al. (1979) explored the chemical behavior of certain derivatives towards methylating and acidic agents. This type of research is significant for understanding reaction mechanisms and developing new synthetic pathways (Bianchi, Häusermann, & Rossi, 1979).

Ratiometric Fluorescent Thermometer

Cao et al. (2014) developed a twisted-intramolecular-charge-transfer-based ratiometric fluorescent thermometer. Such research is pivotal in the development of advanced materials and sensors (Cao et al., 2014).

Synthesis of Antibacterial Agents

Johnson et al. (1989) synthesized compounds with a focus on inhibiting Escherichia coli dihydrofolate reductase. The findings are crucial for developing new antibacterial agents (Johnson, Rauchman, Baccanari, & Roth, 1989).

Synthesis of Isothiazoloquinolone

Hashimoto et al. (2007) reported on the synthesis of isothiazoloquinolone, demonstrating a methodology relevant for pharmaceutical chemistry, especially in the development of new antibacterial agents (Hashimoto et al., 2007).

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-21(19,20)16-7-6-14(10-15(16)17)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNNNQPJHAMRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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